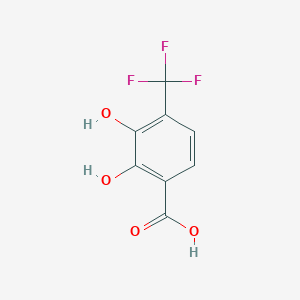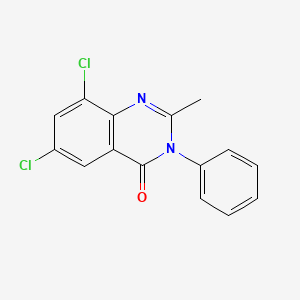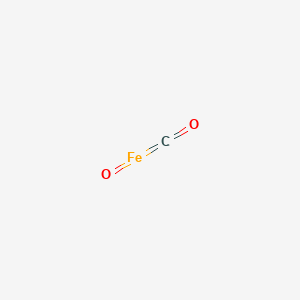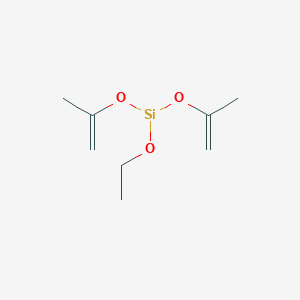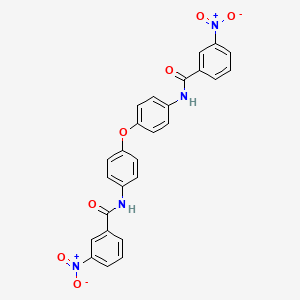
Benzamide, N,N'-(oxydi-4,1-phenylene)bis[3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro-: is a complex organic compound characterized by its unique structure, which includes benzamide groups connected through an oxydi-4,1-phenylene linkage with nitro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- involves multiple steps, typically starting with the preparation of the intermediate compounds. One common method involves the nitration of benzamide derivatives followed by coupling reactions to form the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of various substituted benzamide derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitro and benzamide groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Industry: In the industrial sector, Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- exerts its effects depends on the specific application. In chemical reactions, the nitro groups can act as electron-withdrawing groups, influencing the reactivity of the benzamide moieties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
- N,N’-(Oxydi-4,1-phenylene)bis(2-nitrobenzamide)
- N,N’-(Oxydi-4,1-phenylene)bis(4-aminobenzamide)
- N,N’-(Oxydi-4,1-phenylene)bis(4-nitrobenzamide)
Uniqueness: Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- is unique due to the specific positioning of the nitro groups and the oxydi-4,1-phenylene linkage. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
111256-75-8 |
|---|---|
Formule moléculaire |
C26H18N4O7 |
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
3-nitro-N-[4-[4-[(3-nitrobenzoyl)amino]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C26H18N4O7/c31-25(17-3-1-5-21(15-17)29(33)34)27-19-7-11-23(12-8-19)37-24-13-9-20(10-14-24)28-26(32)18-4-2-6-22(16-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
Clé InChI |
QJBXLWSXFIFIBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


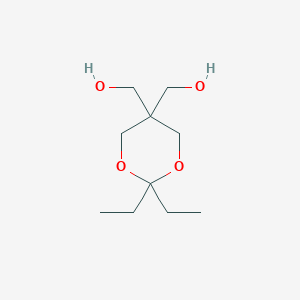
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
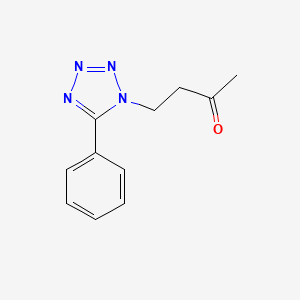
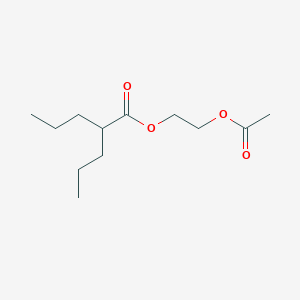
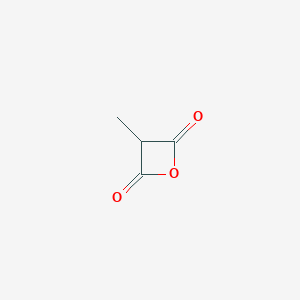
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
